molecular formula C11H10N2O B13934030 1-(3-methyl-6-quinoxalinyl)Ethanone

1-(3-methyl-6-quinoxalinyl)Ethanone

Cat. No.: B13934030
M. Wt: 186.21 g/mol
InChI Key: NTBIVZOQMYJABL-UHFFFAOYSA-N
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Description

1-(3-methyl-6-quinoxalinyl)Ethanone is an organic compound with the molecular formula C11H10N2O It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methyl-6-quinoxalinyl)Ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with carboxylic acid or aldehyde groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methyl-6-quinoxalinyl)Ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methyl-6-quinoxalinyl)Ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-2-quinoxalinyl)Ethanone
  • 1-(4-quinolinyl)Ethanone
  • 2-acetylpyrrole

Uniqueness

1-(3-methyl-6-quinoxalinyl)Ethanone is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(3-methylquinoxalin-6-yl)ethanone

InChI

InChI=1S/C11H10N2O/c1-7-6-12-10-4-3-9(8(2)14)5-11(10)13-7/h3-6H,1-2H3

InChI Key

NTBIVZOQMYJABL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)C(=O)C

Origin of Product

United States

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